molecular formula C22H32N4O2 B11420058 3-[3-(dibutylamino)propyl]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-[3-(dibutylamino)propyl]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11420058
M. Wt: 384.5 g/mol
InChI Key: JNYHKOOHMFHKRH-UHFFFAOYSA-N
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Description

3-[3-(DIBUTYLAMINO)PROPYL]-8-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a dibutylamino group, a methoxy group, and a pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(DIBUTYLAMINO)PROPYL]-8-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrimidoindole derivatives through cyclization involving the acetyl methyl group and the amide carbonyl moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(DIBUTYLAMINO)PROPYL]-8-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-donating groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(DIBUTYLAMINO)PROPYL]-8-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(DIBUTYLAMINO)PROPYL]-8-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(DIBUTYLAMINO)PROPYL]-8-METHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H32N4O2

Molecular Weight

384.5 g/mol

IUPAC Name

3-[3-(dibutylamino)propyl]-8-methoxy-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C22H32N4O2/c1-4-6-11-25(12-7-5-2)13-8-14-26-16-23-20-18-15-17(28-3)9-10-19(18)24-21(20)22(26)27/h9-10,15-16,24H,4-8,11-14H2,1-3H3

InChI Key

JNYHKOOHMFHKRH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)OC

Origin of Product

United States

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